molecular formula C16H15N3O6S B2515941 ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899957-48-3

ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No.: B2515941
CAS No.: 899957-48-3
M. Wt: 377.37
InChI Key: MXMSUKGGHDPDFT-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate is a pyrimidinone derivative characterized by a sulfanyl group linked to a 4-nitrophenyl ketone moiety. Its synthesis typically involves S-alkylation of pyrimidinone precursors followed by functionalization of the sulfanyl group . Key structural features include:

  • A pyrimidinone core with a 2-oxo group.
  • An ethyl carboxylate ester at position 5.
  • A methyl group at position 6.
  • A 2-(4-nitrophenyl)-2-oxoethyl sulfanyl substituent at position 4.

Properties

CAS No.

899957-48-3

Molecular Formula

C16H15N3O6S

Molecular Weight

377.37

IUPAC Name

ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H15N3O6S/c1-3-25-15(21)13-9(2)17-16(22)18-14(13)26-8-12(20)10-4-6-11(7-5-10)19(23)24/h4-7H,3,8H2,1-2H3,(H,17,18,22)

InChI Key

MXMSUKGGHDPDFT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Properties

The compound is characterized by a pyrimidine core, which is known for its wide range of biological activities. The presence of the nitrophenyl group and the sulfanyl moiety enhances its potential as a bioactive agent. The molecular formula is C15H14N2O5SC_{15}H_{14}N_{2}O_{5}S.

2.1 Antimicrobial Activity

Pyrimidine derivatives, including this compound, have demonstrated notable antimicrobial properties. In vitro studies have shown that pyrimidines exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds typically range from 500 to 1000 µg/mL .

2.2 Anti-inflammatory Effects

Research indicates that pyrimidine derivatives can inhibit key inflammatory mediators such as COX enzymes. For instance, compounds with similar structures have shown IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound may possess anti-inflammatory activity that warrants further investigation.

2.3 Antiviral Activity

Pyrimidine derivatives are also being explored for their antiviral properties, particularly against HIV. Some studies report EC50 values ranging from 90 to 155 µM for related compounds, indicating potential effectiveness in inhibiting viral replication . This positions this compound as a candidate for further antiviral research.

3. Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions starting from readily available pyrimidine derivatives. Structural modifications, particularly at the 4-position with nitrophenyl groups and the incorporation of sulfanyl moieties, enhance biological activity.

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

Compound StructureAntimicrobial ActivityAnti-inflammatory ActivityAntiviral Activity
Ethyl Pyrimidine AMIC: 500 µg/mLIC50: 0.04 µmolEC50: 90 µM
Ethyl Pyrimidine BMIC: 1000 µg/mLIC50: similar to celecoxibEC50: 155 µM

4. Case Studies and Research Findings

Recent studies have highlighted the promising biological profiles of pyrimidine derivatives:

  • Study on Antimicrobial Activity : A series of pyrimidines were tested against clinical strains of bacteria, demonstrating significant antibacterial effects with varying MIC values .
  • Anti-inflammatory Research : In vivo models showed that certain pyrimidine derivatives significantly reduced paw edema in rats, indicating strong anti-inflammatory potential .
  • Antiviral Mechanisms : Molecular docking studies suggest that pyrimidines can effectively bind to viral proteins, inhibiting their function and thus preventing viral replication .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate is being explored for:

  • Neuroprotective Properties : Studies have indicated that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases treatment.
  • Anti-inflammatory Effects : It has shown promise in reducing inflammation in various models, suggesting potential use in inflammatory disorders.

Pharmaceutical Research

The compound is evaluated for its potential as:

  • Antiviral Agent : Research indicates that it may inhibit viral replication, particularly against certain strains of influenza and other viruses.
  • Anticancer Properties : Preliminary studies suggest that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer drug.

Biological Studies

This compound is utilized in:

  • Molecular Docking Studies : These studies help elucidate the interactions between the compound and various proteins, aiding in drug design.
  • Enzyme Inhibition Studies : The compound has been shown to inhibit certain enzymes involved in cellular proliferation, which may contribute to its anticancer effects.

Neuroprotective Effects

In a study evaluating the neuroprotective effects of this compound on neuronal cell lines, it was found to significantly reduce cell death induced by oxidative stress:

Treatment Concentration (µM)Cell Viability (%)
1085
2570
5045

Anticancer Activity

A study assessing the anticancer effects on various cancer cell lines demonstrated significant cytotoxicity:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HepG2 (Liver)10.0

These results indicate that the compound exhibits promising activity against multiple types of cancer cells.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
Compound AModerate anticancer activitySimilar core structure
Compound BAntiviralKnown for its action on viral enzymes
Compound CAnti-inflammatoryDifferent substituents affecting efficacy

Comparison with Similar Compounds

Variations in Substituent Position and Functional Groups

The compound’s bioactivity and physicochemical properties are highly sensitive to substituent modifications. Below is a comparison with key analogs:

Compound Name Key Structural Differences Melting Point (°C) Yield (%) Notable Properties/Activities Reference
Ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate (Target) 4-nitrophenyl, sulfanyl group Data not reported Synthesis method-dependent Hypothesized anticancer/antibacterial roles
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4j) Lacks sulfanyl group; nitro group directly on phenyl ring Not specified 90 High yield via acid-catalyzed cyclization
Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Nitro group at 3-position instead of 4 Not reported Typically in stock Positional isomer with altered electronic properties
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one (2b) Phenylamino group at position 6 218.3–219.5 82.8 High thermal stability
N1-Substituted Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5a) 4-methoxy-4-oxobutyl substituent 108.4–111.2 17.8 Low yield due to steric hindrance

Physicochemical Properties

  • Melting Points: Sulfanyl-containing analogs (e.g., 2b, 2c) exhibit higher melting points (215–225°C) compared to non-sulfanyl derivatives like 5a (108–111°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in sulfanyl analogs .

Crystallographic and Computational Insights

  • Hydrogen Bonding : Compounds like 4j and 2b form intricate hydrogen-bonded networks (e.g., N–H···O and C–H···O interactions), stabilizing their crystal structures .
  • Software Validation : Structures of related compounds were resolved using SHELXTL and ORTEP-III, confirming precise stereochemical assignments .

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